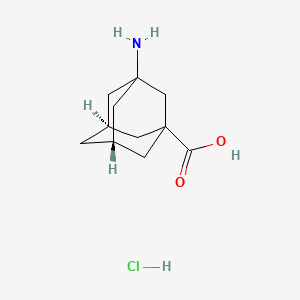

1-Amino-3-adamantanecarboxylic acid hcl

Description

Historical Context of Adamantane (B196018) Synthesis and Functionalization in Academic Discovery

The existence of the adamantane molecule (C₁₀H₁₆) was first postulated in 1924, but it was not until 1933 that it was discovered and isolated from petroleum by Czech chemists S. Landa and V. Machacek. nih.gov The initial isolation yielded only milligrams of the compound, limiting its study. The first laboratory synthesis was achieved by Vladimir Prelog in 1941, though the multi-step process was impractical due to its extremely low yield. nih.gov

A pivotal breakthrough occurred in 1957 when Paul von Ragué Schleyer developed an efficient synthesis through a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene. nih.gov This method made adamantane readily available to the scientific community, catalyzing a surge in research into its chemistry and potential applications. The subsequent exploration of functionalization reactions, which allowed for the attachment of various chemical groups to the adamantane core, unlocked its vast potential. A landmark development in this area was the discovery of the antiviral properties of 1-aminoadamantane (Amantadine) in the 1960s, which marked the birth of adamantane's role in medicinal chemistry and spurred extensive investigation into its derivatives. nih.gov

Unique Structural Features of the Adamantane Core in Organic Chemistry

The adamantane molecule is characterized by a unique set of structural features that distinguish it from other cyclic and polycyclic hydrocarbons. Its structure, which can be visualized as the fusion of three cyclohexane (B81311) rings in the chair conformation, is the fundamental cage-like unit of the diamond lattice. This arrangement results in a highly symmetrical (Td point group), rigid, and virtually strain-free molecule. These intrinsic properties are harnessed in various fields of chemical design and synthesis.

The most defining feature of adamantane is its exceptional conformational rigidity. Unlike flexible cyclic systems, the adamantane cage does not undergo conformational changes such as ring-flipping. This rigidity provides a stable and predictable three-dimensional scaffold. In medicinal chemistry and materials science, this is a highly desirable trait, as it allows for the precise spatial orientation of appended functional groups. This structural integrity is crucial for designing molecules that can fit into specific biological receptors or form well-defined crystalline structures and polymers.

The adamantane cage is a bulky, spherical, and highly lipophilic (fat-soluble) group. Its significant steric hindrance is a key attribute in molecular design. Incorporating an adamantyl group can shield adjacent functional groups from metabolic degradation, thereby increasing the stability and duration of action of a drug molecule. Its lipophilicity enhances the ability of molecules to cross biological membranes, such as the blood-brain barrier. Furthermore, its well-defined, non-planar shape provides a strategy to move away from the "flat" structures common in drug discovery, allowing for better exploration of the three-dimensional space of biological targets.

Overview of Adamantane Derivatives in Contemporary Academic and Medicinal Chemistry Research

The foundational discoveries in adamantane synthesis and functionalization have led to a wide array of applications, particularly in medicinal chemistry. Several adamantane-based drugs are in clinical use for treating a range of conditions. These include antiviral agents like Amantadine (B194251) and Rimantadine (B1662185), Memantine (B1676192) for the treatment of Alzheimer's disease, and the dipeptidyl peptidase-4 (DPP-4) inhibitors Saxagliptin (B632) and Vildagliptin (B1682220) for type 2 diabetes.

Current research continues to leverage the unique properties of the adamantane scaffold. In academic and industrial laboratories, scientists are exploring new adamantane derivatives as potential treatments for cancer, neurodegenerative diseases, and various infectious diseases. nih.govnih.govresearchgate.net For instance, adamantane-containing compounds are being investigated as sigma receptor ligands and histone deacetylase (HDAC) inhibitors for their antiproliferative activity. researchgate.net Beyond medicine, adamantane derivatives are used as building blocks for advanced polymers, molecular machines, and as ligands in catalysis due to their rigidity and thermal stability.

Research Scope and Focus on 1-Amino-3-adamantanecarboxylic Acid Hydrochloride

This article focuses specifically on the chemical compound 1-Amino-3-adamantanecarboxylic acid hydrochloride . This molecule is a bifunctional adamantane derivative, meaning it possesses two different reactive groups—an amino group (-NH₂) and a carboxylic acid group (-COOH)—attached to the rigid adamantane core at the 1 and 3 positions. These positions are bridgehead carbons, offering a defined, rigid separation and orientation between the two functional groups.

The presence of both an acidic (carboxylic acid) and a basic (amino) group makes it an amino acid analog built upon a non-natural, conformationally restricted scaffold. This unique structure makes it a valuable building block in chemical synthesis. biosynth.com Research involving this compound primarily centers on its use as a versatile intermediate for creating more complex molecules. biosynth.comcymitquimica.com It serves as a scaffold for synthesizing novel compounds for evaluation in pharmaceutical and material science applications. biosynth.com For example, it has been identified as a component in the synthesis of potential anti-neoplastic (anti-cancer) agents. researchgate.net The hydrochloride salt form enhances its stability and solubility in certain solvents for research and synthesis purposes. The following table outlines some of the key physicochemical properties of this compound.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₈ClNO₂ |

| Molecular Weight | 231.72 g/mol |

| CAS Number | 6240-01-3 |

| IUPAC Name | 3-aminoadamantane-1-carboxylic acid;hydrochloride |

The research focus is therefore on its synthetic utility, leveraging its rigid structure and dual functionality to construct novel molecules with precisely controlled three-dimensional shapes. biosynth.comcymitquimica.comiris-biotech.de

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H18ClNO2 |

|---|---|

Molecular Weight |

231.72 g/mol |

IUPAC Name |

(5S,7R)-3-aminoadamantane-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H17NO2.ClH/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14;/h7-8H,1-6,12H2,(H,13,14);1H/t7-,8+,10?,11?; |

InChI Key |

CMUAQGBJDDHTPE-IHXSHNIASA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)N)C(=O)O.Cl |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)C(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Amino 3 Adamantanecarboxylic Acid Hydrochloride

Established Synthetic Pathways for 1-Adamantanecarboxylic Acid Precursors

The synthesis of the target molecule typically begins with the functionalization of the adamantane (B196018) core, primarily through the preparation of 1-adamantanecarboxylic acid and its derivatives. This initial precursor is crucial as it provides the first substitution point on the adamantane scaffold.

One of the most common methods for synthesizing 1-adamantanecarboxylic acid is the Koch-Haaf reaction. This reaction involves the carboxylation of adamantane using formic acid in the presence of a strong acid like sulfuric acid, with tert-butyl alcohol acting as a carbocation precursor. researchgate.net Variations of this method include the direct carboxylation of 1-adamantanol (B105290) or 1-bromoadamantane (B121549) with formic acid and sulfuric acid. researchgate.net

Another established pathway involves the carboxylation of 1-nitroxyadamantane. In this method, 1-nitroxyadamantane is dissolved in 93.0-96.0% sulfuric acid containing urea. wikipedia.org Formic acid or its salts are then added to facilitate the carboxylation, yielding 1-adamantanecarboxylic acid in high yields of 90-99% after hydrolysis of the intermediate nitrourea. wikipedia.org

To achieve the desired 1,3-disubstitution pattern, 1-adamantanecarboxylic acid is often converted into 1,3-adamantanedicarboxylic acid. An efficient, one-pot method has been developed for this transformation. chemicalbook.com The process involves treating 1-adamantanecarboxylic acid with a mixture of nitric acid and sulfuric acid, followed by the dropwise addition of anhydrous formic acid at low temperatures. chemicalbook.com This oxidative carboxylation provides the key 1,3-dicarboxylic acid precursor, which can then be selectively modified to introduce the amino group. chemicalbook.com

Table 1: Synthetic Methods for 1-Adamantanecarboxylic Acid Precursors

| Precursor | Starting Material(s) | Key Reagents | Yield |

|---|---|---|---|

| 1-Adamantanecarboxylic acid | Adamantane | Formic acid, t-butyl alcohol, H₂SO₄ | 67-72% researchgate.net |

| 1-Adamantanecarboxylic acid | 1-Nitroxyadamantane | Formic acid, H₂SO₄, Urea | 90-99% wikipedia.org |

Advanced Synthesis of 3-Aminoadamantanecarboxylic Acid Derivatives

With a 1,3-disubstituted adamantane precursor like 1,3-adamantanedicarboxylic acid in hand, various advanced synthetic strategies can be employed to introduce an amino group at the C-3 position while retaining the carboxylic acid at C-1.

The Ritter reaction is a powerful method for forming N-alkyl amides from nitriles and a source of carbocations, such as an alcohol in a strongly acidic medium. researchgate.net The resulting amide can subsequently be hydrolyzed to yield the corresponding amine. For the synthesis of 3-amino-1-adamantanecarboxylic acid, a plausible route involves using 3-hydroxy-1-adamantanecarboxylic acid as a starting material.

The mechanism proceeds via the protonation of the alcohol by a strong acid, leading to the formation of a stable tertiary carbocation at the C-3 bridgehead position. researchgate.net This electrophilic adamantyl cation is then attacked by the nitrogen atom of a nitrile (e.g., acetonitrile (B52724) or hydrogen cyanide). The resulting nitrilium ion intermediate undergoes hydrolysis upon aqueous work-up to afford the N-acylamido derivative, which is then further hydrolyzed to provide the final 3-amino-1-adamantanecarboxylic acid. researchgate.net

Table 2: Plausible Reagents for Ritter Reaction-Based Synthesis

| Step | Purpose | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carbocation Formation | 3-hydroxy-1-adamantanecarboxylic acid, H₂SO₄ | 3-carboxy-1-adamantyl cation |

| 2 | C-N Bond Formation | Acetonitrile (CH₃CN) | Nitrilium ion intermediate |

| 3 | Hydrolysis to Amide | H₂O | 3-Acetamido-1-adamantanecarboxylic acid |

Hydrolysis is a critical final step in many synthetic routes to amines, including the Ritter reaction and the Curtius rearrangement. In the Ritter reaction pathway, two distinct hydrolysis steps are required: the first converts the nitrilium ion into an amide, and the second cleaves the amide bond to release the free amine. researchgate.net

Rearrangement reactions provide an alternative and elegant way to form C-N bonds. The Curtius rearrangement, in particular, transforms a carboxylic acid into an amine with one less carbon atom via an isocyanate intermediate. This reaction is highly valued for its tolerance of various functional groups and retention of stereochemistry. youtube.com The isocyanate generated during the rearrangement can be trapped with water, which leads to the formation of an unstable carbamic acid that readily decarboxylates to yield the primary amine. youtube.com Alternatively, trapping with an alcohol like tert-butanol (B103910) produces a stable Boc-protected amine, which can be deprotected under acidic conditions. google.com

A robust, multi-step sequence to introduce functionality at the C-3 position involves initial bromination followed by a rearrangement reaction. This pathway typically begins with 1-adamantanecarboxylic acid.

First, the precursor is brominated to introduce a bromine atom at a distal bridgehead position. This is achieved by reacting 1-adamantanecarboxylic acid with liquid bromine and a Lewis acid catalyst, such as anhydrous aluminum chloride, to produce 3-bromo-1-adamantanecarboxylic acid. google.comguidechem.com

With the 3-bromo derivative secured, the carboxylic acid at C-1 can be converted to an amino group. While a classic Curtius rearrangement involves converting the carboxylic acid to an acyl azide (B81097) (often with hazardous sodium azide) followed by thermal rearrangement, a safer, modified version is often employed. google.com This modified Curtius rearrangement can utilize reagents like diphenylphosphoryl azide (DPPA) in the presence of an alcohol (e.g., tert-butanol). google.comguidechem.com This process converts the carboxylic acid into an acyl azide in situ, which then rearranges to an isocyanate. The isocyanate is immediately trapped by the alcohol to form a stable carbamate (B1207046) (e.g., a Boc-protected amine). The final step is the hydrolysis of this carbamate under acidic conditions to yield the amine. google.com While this specific sequence has been used to create 3-amino-1-adamantanol, the principles are directly applicable to a suitably protected 1,3-dicarboxylic acid precursor to generate the target molecule. google.com

Table 3: Key Steps in the Bromination-Rearrangement Sequence

| Step | Transformation | Key Reagents | Intermediate |

|---|---|---|---|

| 1 | Bromination | 1-Adamantanecarboxylic acid, Br₂, AlCl₃ | 3-Bromo-1-adamantanecarboxylic acid google.comguidechem.com |

| 2 | Modified Curtius Rearrangement | Diphenylphosphoryl azide (DPPA), tert-butanol | 3-Bromo-1-(tert-butoxycarbonylamino)adamantane google.comguidechem.com |

The introduction of a nitro group onto the adamantane skeleton, followed by its reduction, represents another potential route to the target amine. The direct nitration of adamantane derivatives can be achieved using strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. google.com This method can install a nitro group at a tertiary bridgehead position.

Once a precursor such as 3-nitro-1-adamantanecarboxylic acid is obtained, the nitro group can be chemically reduced to a primary amine. A wide variety of reagents are effective for the reduction of aliphatic nitro compounds to amines, including: wikipedia.orgcommonorganicchemistry.com

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. wikipedia.orgcommonorganicchemistry.com

Dissolving metals in acid, such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like HCl or acetic acid. commonorganicchemistry.commasterorganicchemistry.com

Metal hydrides like lithium aluminum hydride (LiAlH₄). commonorganicchemistry.com

The choice of reducing agent depends on the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is highly effective but may also reduce other functionalities, whereas metal/acid combinations can offer greater selectivity. commonorganicchemistry.com

Derivatization Strategies Utilizing the 1-Amino-3-adamantanecarboxylic Acid Scaffold

The unique geometry and lipophilicity of the 1-amino-3-adamantanecarboxylic acid scaffold are leveraged in various derivatization strategies to create novel molecules with specific properties. The orthogonal nature of the amino and carboxyl groups allows for selective reactions to build more complex structures, including peptides, functionalized analogues, and polymer conjugates.

The primary amine and carboxylic acid moieties of the scaffold are readily employed in standard amidation and peptide coupling reactions. These transformations are fundamental for integrating the bulky adamantane core into peptide chains or for attaching other molecules of interest. The fundamental principle involves the activation of the carboxylic acid, which then reacts with an amine to form an amide bond. researchgate.net

Commonly, coupling reagents used in peptide synthesis are applied to facilitate this reaction. For instance, derivatives of amantadine (B194251) and rimantadine (B1662185) have been successfully conjugated with various Boc-protected amino acids using 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of 4-(Dimethylamino)pyridine (DMAP). nih.gov Following the coupling, the Boc-protecting group is typically removed with trifluoroacetic acid (TFA). nih.gov Modern, one-pot methods that avoid traditional coupling reagents are also being developed, relying on the in-situ formation of thioester intermediates to drive the reaction. nih.govrsc.org These methods are considered greener and can be advantageous when dealing with sensitive substrates. nih.gov

The choice of coupling reagent and reaction conditions is critical for achieving high yields and minimizing side reactions, such as racemization at chiral centers. luxembourg-bio.com Onium salts like HATU and HBTU, often used in solid-phase peptide synthesis (SPPS), have proven highly effective for these couplings. luxembourg-bio.com

Table 1: Examples of Peptide Coupling Reagents and Conditions

| Coupling Reagent | Additive/Base | Typical Solvent | Key Feature |

|---|---|---|---|

| TBTU | DMAP | CH₂Cl₂ | Forms an active ester for efficient coupling. nih.gov |

| Carbodiimides (e.g., EDC) | N-hydroxysuccinimide (NHS) | Aqueous/Organic | Water-soluble reagents suitable for bioconjugation. ru.nl |

| HATU/HBTU | DIEA | DMF | Highly effective for sterically hindered couplings. luxembourg-bio.com |

The adamantane framework itself can be functionalized, often by leveraging the formation of a stable bridgehead carbocation in highly acidic media. mdpi.com This reactivity allows for the introduction of various functional groups at other tertiary carbon atoms of the adamantane core. A notable example is the direct C-H functionalization of 1-adamantanecarboxylic acid with azoles (such as 1,2,4-triazoles and tetrazoles) in concentrated sulfuric acid. mdpi.comnih.gov This reaction proceeds smoothly to yield 3-(azol-1-yl)-1-adamantanecarboxylic acids, creating bifunctional, angle-shaped molecules suitable as ligands for coordination polymers. mdpi.com

This electrophilic substitution pathway highlights a powerful method for installing heterocyclic moieties onto the scaffold. mdpi.com The functional groups that can be introduced are diverse, ranging from simple halides and hydroxyl groups to more complex amines, amides, and nitriles. pressbooks.pubbccampus.camasterorganicchemistry.comlibretexts.org The specific group introduced dictates the subsequent chemical properties and potential applications of the resulting derivative. pressbooks.pub

1-Amino-3-adamantanecarboxylic acid is a non-natural gamma-amino acid that serves as a building block for creating novel amino acid analogues. iris-biotech.de Its rigid, lipophilic structure can be incorporated into peptides to enforce specific conformations or to enhance interactions with biological targets. iris-biotech.de The synthesis of these analogues typically involves protecting the amino and/or carboxyl groups and then performing further chemical modifications. For example, the fluorenylmethoxycarbonyl (Fmoc) protected version, Fmoc-3-Amino-adamantane-1-carboxylic acid, is a commercially available reagent used in solid-phase peptide synthesis to introduce the adamantane moiety into a peptide sequence. iris-biotech.de

By conjugating this scaffold with natural amino acids, researchers have synthesized series of analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.net These adamantane-containing hybrid molecules combine the structural features of the rigid cage with the chemical diversity of natural amino acid side chains, leading to compounds with unique biological profiles. nih.gov

The conjugation of small molecule drugs to polymeric chains is a well-established strategy to improve their pharmacokinetic properties in preclinical studies. nih.gov The amino group of the 1-amino-3-adamantanecarboxylic acid scaffold provides a convenient handle for attachment to polymers. This is often achieved by first synthesizing a polymer with a reactive functional group, such as an N-hydroxysuccinimide (NHS) activated ester. This activated polymer can then react with the amine of the adamantane derivative under mild conditions to form a stable amide bond.

This approach has been used to attach adamantane-based influenza drug analogues to polymeric backbones. iris-biotech.de Such conjugation can enhance solubility, reduce immunogenicity, and alter the biodistribution of the parent molecule. nih.gov Reversible addition−fragmentation chain-transfer (RAFT) polymerization is a powerful technique used to create well-defined polymers with terminal groups that can be activated for conjugation.

Mechanistic Investigations of Reaction Pathways in Synthetic Schemes

Understanding the reaction mechanisms involved in the synthesis and derivatization of 1-amino-3-adamantanecarboxylic acid is crucial for controlling reaction outcomes and improving efficiency. The synthesis of adamantane derivatives often involves reactions that proceed via carbocation intermediates. For example, the carboxylation of adamantane or its derivatives with formic acid in a strong acid like sulfuric acid is known as the Koch-Haaf reaction. google.com

Similarly, the functionalization of 1-adamantanecarboxylic acid at the C-3 position relies on the formation of a bridgehead adamantyl cation in highly acidic conditions. mdpi.com This cation is then attacked by a nucleophile, such as an azole, to form the substituted product. mdpi.com The stability of this tertiary carbocation is a key factor driving the regioselectivity of the reaction.

Another important mechanistic pathway is the Curtius rearrangement, which can be used to convert a carboxylic acid to an amine. Modified Curtius reactions have been employed in the synthesis of amino-adamantane derivatives, starting from a brominated adamantane carboxylic acid. researchgate.netgoogle.com This process involves the conversion of the carboxylic acid to an acyl azide, which then rearranges upon heating to form an isocyanate, followed by hydrolysis to yield the amine. google.com

Optimization of Synthesis for Research Scale Production

The efficient synthesis of 1-amino-3-adamantanecarboxylic acid and its precursors is essential for its use in research. Optimization studies focus on improving reaction yields, simplifying purification processes, and ensuring scalability. Key parameters that are often investigated include reaction temperature, time, and the stoichiometry of reagents and catalysts. researchgate.net

For instance, in the synthesis of 1,3-adamantanedicarboxylic acid from 1-adamantane carboxylic acid, a one-pot method using a mixture of nitric and sulfuric acid was developed. chemicalbook.comchemicalbook.com The optimization of this process found that the ratio of the starting material to the acids was critical, with an optimal ratio of 1 g of carboxylic acid to 1 mL of nitric acid and 8 mL of sulfuric acid at 0°C leading to a 92% yield. chemicalbook.com Similarly, the synthesis of 1-adamantanecarboxylic acid via the carboxylation of 1-nitroxyadamantane was optimized by adjusting the reaction time, with a 24-hour reaction period at room temperature increasing the yield to 99%. google.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1-Amino-3-adamantanecarboxylic acid hydrochloride |

| 1-adamantanecarboxylic acid |

| 1,3-adamantanedicarboxylic acid |

| 1-nitroxyadamantane |

| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) |

| 3-(azol-1-yl)-1-adamantanecarboxylic acid |

| 4-(Dimethylamino)pyridine (DMAP) |

| Amantadine |

| Boc-protected amino acids |

| Fmoc-3-Amino-adamantane-1-carboxylic acid |

| N,N'-diisopropylethylamine (DIEA) |

| N-hydroxysuccinimide (NHS) |

| Nitric acid |

| PyBOP |

| Rimantadine |

| Sulfuric acid |

Biological Activity and Pharmacological Mechanisms: Preclinical Investigations of Adamantane Derivatives

Research into Antiviral Mechanisms

The first medicinally significant application of an adamantane (B196018) derivative was the antiviral activity of 1-aminoadamantane (amantadine). nih.gov This discovery spurred extensive research into the antiviral potential of this class of compounds against various viral pathogens.

There is no specific preclinical data found detailing the activity of 1-Amino-3-adamantanecarboxylic acid hcl as an inhibitor of the Influenza A M2 protein proton channel.

However, this mechanism is the hallmark of early adamantane antivirals like amantadine (B194251) and its more potent derivative, rimantadine (B1662185). nih.gov These compounds function by blocking the transmembrane proton channel of the M2 protein in Influenza A viruses. This action prevents the acidification of the viral interior, which is a crucial step for the viral uncoating process and the release of the viral genome into the host cell cytoplasm. Research has shown that derivatives of 1-adamantyl carboxylic acid, such as 2-(1-adamantyl)imidazole, also exhibit significant antiviral activity against Influenza A virus, suggesting that different adamantane scaffolds can be effective. nih.gov

Specific studies investigating the role of this compound in the inhibition of viral-host fusion processes have not been identified in the available literature.

The broader research into adamantane derivatives and viral fusion is less direct than their role in ion channel inhibition. Some studies have explored modifying existing antiviral agents with adamantane-1-carboxylic acid to increase lipophilicity and stability, which could indirectly influence interactions at the cell membrane where fusion occurs. nih.gov Other research has focused on how adamantylated molecules can alter membrane properties, potentially interfering with the conformational changes required for viral fusion proteins to function. However, direct, potent inhibition of the fusion process itself is not a primary mechanism attributed to simple adamantane derivatives like amantadine.

There is a lack of specific published in vitro studies on the activity of this compound against rubella or orthopoxviruses.

Nonetheless, the broader class of adamantane derivatives has been investigated against these and other viruses. Early studies reported that amantadine could inhibit the growth of rubella virus in tissue culture. More recent research has focused on orthopoxviruses due to the need for effective agents against potential smallpox threats. Studies have synthesized and tested various new adamantane derivatives, including pyrazoles, 1,2,4-triazoles, and glycols, against vaccinia virus (a smallpox surrogate). researchgate.net Notably, certain synthesized compounds demonstrated high anti-smallpox activity, inhibiting the multiplication of vaccinia, cowpox, and mousepox viruses in in vitro models. researchgate.net

Table 1: Antiviral Activity of Selected Adamantane Derivatives This table presents data for various adamantane derivatives, as specific data for this compound was not available.

| Compound Class | Virus | Model | Finding |

|---|---|---|---|

| 2-(1-adamantyl)imidazole derivatives | Influenza A-2 Victoria | Chick Embryo | Showed significant antiviral activity. nih.gov |

| Adamantane-containing pyrazoles | Vaccinia Virus (Smallpox surrogate) | In Vitro | Demonstrated high anti-smallpox activity. researchgate.net |

| Adamantane-containing glycols | Vaccinia Virus (Smallpox surrogate) | In Vitro | Exhibited notable anti-smallpox activity. researchgate.net |

Enzyme Inhibition Studies

The adamantane scaffold is a key feature in several approved enzyme inhibitors, prized for its ability to anchor a molecule within the hydrophobic pockets of an enzyme's active site. nih.govnih.gov

No direct preclinical research was found that evaluates this compound as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor.

However, the adamantane moiety is a well-established component in several potent DPP-4 inhibitors used as antidiabetic drugs, such as vildagliptin (B1682220) and saxagliptin (B632). mdpi.comnih.gov DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, which play a role in glucose regulation. Inhibiting DPP-4 enhances glucose control. The adamantane group in these drugs typically serves as a lipophilic anchor that fits into a hydrophobic pocket of the enzyme. Research has shown that newly synthesized adamantane derivatives, similar in principle to approved DPP-4 inhibitors, can restrict diabetes-induced cognitive deficits in animal models, an effect linked to the modulation of neuroinflammation. nih.gov The success of adamantane-containing drugs in this area highlights the scaffold's utility in designing effective enzyme inhibitors. mdpi.comnih.gov

While specific inhibitory data for this compound against soluble epoxide hydrolase (sEH) is not present in the reviewed literature, adamantane derivatives are a major class of sEH inhibitors.

The sEH enzyme is involved in the metabolism of fatty acids, and its inhibition is considered a therapeutic strategy for managing inflammation and pain. acs.org Many potent sEH inhibitors are 1,3-disubstituted ureas containing an adamantyl group. nih.gov This adamantyl moiety typically occupies a hydrophobic pocket in the enzyme's active site. Research has focused on designing novel adamantyl-diureas and benzohomoadamantane-derived inhibitors to improve potency and pharmacokinetic properties. acs.orgnih.gov For example, 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] was identified as a potent inhibitor with an IC50 value of 0.5 nM. nih.gov These studies underscore the critical role of the adamantane structure in achieving high-affinity binding to the sEH enzyme.

Table 2: sEH Inhibition by Adamantane-Urea Derivatives This table presents data for various adamantane derivatives, as specific data for this compound was not available.

| Compound | Target | IC50 | Ki |

|---|---|---|---|

| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] | Soluble Epoxide Hydrolase (sEH) | 0.5 nM | 3.1 nM nih.gov |

| Adamantyl-diureas (general series) | Soluble Epoxide Hydrolase (sEH) | 0.4 nM - 2.0 µM | Not Reported nih.gov |

Research on Inhibition of Other Enzymes (e.g., Adenosine (B11128) Deaminase, Tyrosine Kinase, 11β-Hydroxysteroid Dehydrogenase Type 1)

The rigid, lipophilic cage structure of adamantane has been incorporated into various molecules to modulate their interaction with enzymatic targets. Preclinical research has explored adamantane derivatives as inhibitors of several key enzymes implicated in metabolic and cell-signaling pathways.

Tyrosine Kinase: The inhibition of tyrosine kinases is a significant strategy in anticancer research. Adamantane derivatives have emerged as promising scaffolds in this area. For instance, esters of the protein tyrosine kinase (PTK) inhibitor Lavendustin, when modified with 1-adamantyl and 1-adamantylmethyl groups, have shown promising broad-spectrum antiproliferative effects across numerous cancer cell lines. nih.gov More targeted research has led to the synthesis of hybrid compounds combining adamantane and 1,3,4-oxadiazole (B1194373) moieties. These hybrids were evaluated as potential inhibitors of Aurora-A kinase, a serine/threonine kinase crucial for cell cycle control. bohrium.com Preclinical in vitro assays identified derivatives with micromolar inhibitory activity against the kinase. bohrium.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): A substantial body of preclinical research has focused on adamantane derivatives as potent and selective inhibitors of 11β-HSD1. nih.govnih.gov This enzyme is a key target in the treatment of type 2 diabetes and metabolic syndrome as it converts inactive cortisone (B1669442) to active cortisol within tissues like the liver and adipose tissue. Numerous classes of adamantane-containing molecules, including adamantyl amides and heterocyclic derivatives, have been synthesized and evaluated. nih.govnih.gov These compounds have demonstrated excellent potency in both human and murine cellular assays, with high selectivity over the related 11β-HSD2 isozyme. nih.gov Preclinical studies in animal models have confirmed good pharmacokinetic and pharmacodynamic profiles for selected candidates. nih.gov For example, adamantane-linked 1,2,4-triazole (B32235) derivatives have been identified as potent 11β-HSD1 inhibitors. mdpi.com

Table 1: Preclinical Inhibition of Various Enzymes by Adamantane Derivatives

| Adamantane Derivative Class | Target Enzyme | Key Findings |

|---|---|---|

| Adamantanyl-1,3,4-oxadiazol hybrids | Aurora-A Kinase | Identified derivatives with IC50 values in the micromolar range (e.g., 36.6 µM and 38.8 µM). bohrium.com |

| Adamantyl amides | 11β-HSD1 | Compounds showed excellent cellular potency and selectivity over 11β-HSD2. nih.gov |

| Heterocycle-containing adamantanes | 11β-HSD1 | Demonstrated excellent potency, selectivity, and favorable pharmacokinetic/pharmacodynamic profiles in preclinical models. nih.gov |

Neuropharmacological Research and Receptor Modulation

Adamantane derivatives have been extensively investigated for their effects on the central nervous system, largely due to their lipophilic nature which facilitates crossing the blood-brain barrier. mdpi.com Research has focused on their ability to modulate various neurotransmitter receptor systems.

N-methyl-D-aspartate (NMDA) Receptor Antagonism Investigations

The most well-documented neuropharmacological action of adamantane derivatives is their antagonism of the N-methyl-D-aspartate (NMDA) receptor. The aminoadamantanes, notably amantadine (1-aminoadamantane) and memantine (B1676192) (1-amino-3,5-dimethyladamantane), are established non-competitive NMDA receptor antagonists. nih.govmdpi.com Preclinical studies have shown that these compounds act as open-channel blockers, meaning they enter the ion channel associated with the NMDA receptor when it is open and block the flow of ions. nih.gov This mechanism is voltage-dependent and results in a preferential blockade of excessive receptor activity, as seen in excitotoxic conditions, while sparing normal synaptic transmission. nih.gov This unique profile is considered responsible for the clinical tolerability of memantine compared to other, more potent NMDA antagonists. mdpi.com Numerous preclinical studies in animal models have demonstrated the neuroprotective effects of this antagonism. nih.gov Newer research focuses on creating multifunctional agents, such as triazole-bridged aryl adamantane derivatives, that combine NMDA receptor antagonism with other activities like acetylcholinesterase inhibition for potential Alzheimer's disease treatment. mdpi.com

Serotonergic Receptor Modulation Research

The serotonergic system is another key target for adamantane-based compounds in neuropharmacology. Preclinical investigations have revealed that adamantane derivatives can interact with multiple serotonin (B10506) (5-HT) receptor subtypes. For example, adatanserin, an adamantyl-1-carboxylic acid derivative, demonstrated high affinity for 5-HT(1A) receptors (Ki = 1 nM) and moderate affinity for 5-HT(2) receptors (Ki = 73 nM) in binding assays. nih.gov In vivo preclinical models in rats confirmed its partial 5-HT(1A) agonist activity and 5-HT(2) antagonist activity. nih.gov This dual activity profile was associated with anxiolytic effects in animal conflict models. nih.gov Other research has explored adamantane compounds as modulators of the 5-HT3 receptor, which is a ligand-gated ion channel, further highlighting the diverse interactions of this chemical scaffold with the serotonergic system. google.com Myrtenal–adamantane conjugates have also been shown to alter serotonin content in the hippocampus in rat models of dementia. mdpi.com

Cannabinoid Receptor (CB1, CB2) Agonism/Antagonism Studies

The endocannabinoid system, particularly the CB1 and CB2 receptors, has been a focus of medicinal chemistry efforts involving adamantane derivatives. The bulky adamantane group has been successfully incorporated into indole-based structures to create potent cannabinoid receptor agonists. Preclinical studies on compounds such as adamantan-1-yl(1-pentyl-1H-indol-3-yl)methanone (AB-001) and N-(adamantan-1-yl)-1-pentyl-1H-indole-3-carboxamide (SDB-001) have been conducted. nih.gov In vitro functional assays revealed that these compounds act as full agonists at CB1 receptors and show varying degrees of agonist activity at CB2 receptors, with potencies (EC50 values) in the nanomolar range. nih.gov In vivo studies in rats demonstrated that SDB-001 could induce hypothermia and bradycardia, effects characteristic of CB1 receptor activation, with a potency comparable to Δ9-tetrahydrocannabinol (Δ9-THC). nih.gov Interestingly, the nature of the linker between the adamantane and indole (B1671886) moieties appears crucial for in vivo activity, more so than for in vitro receptor activation. nih.gov

Table 2: Preclinical Activity of Adamantane-Indole Derivatives at Cannabinoid Receptors

| Compound | Receptor | In Vitro Activity | EC50 (nM) | In Vivo Effect (Rats) |

|---|---|---|---|---|

| AB-001 | CB1 | Full Agonist | 16-43 | No significant hypothermia/bradycardia |

| CB2 | Full Agonist | 29-216 | Not specified | |

| SDB-001 | CB1 | Full Agonist | 16-43 | Dose-dependent hypothermia and bradycardia |

| CB2 | Full Agonist | 29-216 | Not specified | |

| SDB-002 | CB1 | Full Agonist | 16-43 | Not specified |

| CB2 | Partial Agonist | 29-216 | Not specified |

Data sourced from in vitro FLIPR membrane potential assays and in vivo biotelemetry studies in rats. nih.gov

Exploration of Neuroprotective Mechanisms in Preclinical Models

The neuroprotective effects of adamantane derivatives have been explored through various preclinical models, with mechanisms often extending beyond simple NMDA receptor blockade. While the anti-excitotoxic action of memantine and amantadine is a primary neuroprotective pathway, other adamantane compounds have shown efficacy through different mechanisms. nih.govnih.gov For example, the derivative 5-hydroxyadamantane-2-on demonstrated significant cerebrovascular and neuroprotective activity in rat models of brain ischemia, but unlike memantine, it does not block NMDA receptors. nih.gov Its effects, which include enhancing cerebral blood flow, were attributed to modulation of the GABAergic system. nih.gov Other novel adamantane amine derivatives have been synthesized to act as dual inhibitors of both NMDA receptors and voltage-gated calcium channels (VGCCs), representing a multi-target approach to curb excitotoxicity. uwc.ac.za Furthermore, myrtenal–adamantane conjugates have shown neuroprotective properties in a rat model of dementia by inhibiting acetylcholinesterase, modulating neurotransmitter levels, and exerting antioxidant effects. mdpi.com

Antimicrobial Activity Research

The potential of adamantane derivatives as antimicrobial agents has been an area of active investigation, driven by the need for new compounds to combat rising antibiotic resistance. mdpi.com A variety of adamantane-containing structures, including Schiff bases, hydrazide-hydrazones, and phthalimides, have been synthesized and screened for activity against a panel of bacteria and fungi. mdpi.comnih.govresearchgate.net Preclinical in vitro studies have shown that many of these derivatives possess significant antimicrobial properties, particularly against Gram-positive bacteria. mdpi.comnih.gov For example, certain N-substituted phthalimides derived from 1-adamantane-methanol exhibited potent activity against Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 0.022 µg/mL. nih.govresearchgate.net Similarly, recently synthesized Schiff bases and hydrazide-hydrazone derivatives showed broad activity against Gram-positive strains with MIC values ranging from 62.5 to 1000 µg/mL. mdpi.com Some compounds also display promising antifungal activity against Candida species. mdpi.comnih.gov The antimicrobial action of these lipophilic compounds may be related to their ability to disrupt microbial membranes. mdpi.com

Table 3: In Vitro Antimicrobial Activity of Selected Adamantane Derivatives

| Derivative Class | Organism | MIC Range (µg/mL) | Reference |

|---|---|---|---|

| N-substituted Phthalimides | Staphylococcus aureus | 0.022 - 0.05 | nih.gov |

| Schiff Bases & Hydrazide-Hydrazones | Gram-positive bacteria (S. aureus, S. epidermidis, etc.) | 62.5 - 1000 | mdpi.com |

| Schiff Bases & Hydrazide-Hydrazones | Gram-negative bacteria (E. coli, K. pneumoniae, etc.) | 125 - >1000 | mdpi.com |

| Schiff Bases & Hydrazide-Hydrazones | Candida species | 62.5 - 1000 | mdpi.com |

| Schiff Bases | Candida krusei & Candida parapsilosis | 32 | nih.gov |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Research into the antibacterial effects of various adamantane derivatives has shown a range of activities. For instance, certain adamantane-containing thiosemicarbazides and carbothioimidates have demonstrated marked broad-spectrum antibacterial activity. Compounds within these series have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The potency of these derivatives often correlates with their lipophilicity and the nature of substitutions on the adamantane core and associated moieties.

Antimycobacterial Activity Investigations

The adamantane scaffold is a key feature in the development of novel antimycobacterial agents. Derivatives incorporating the adamantane structure have been investigated for their efficacy against Mycobacterium tuberculosis. For example, certain adamantanol analogues have exhibited potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes or disruption of the unique mycobacterial cell wall structure.

Antifungal and Antiprotozoal (Trypanocidal) Research

The antifungal potential of adamantane derivatives has been explored, with some compounds showing good activity against pathogenic fungi such as Candida albicans. The structural features that confer antifungal properties often include specific substituents on the adamantane cage that enhance interaction with fungal cell components.

In the realm of antiprotozoal research, adamantane derivatives have been synthesized and evaluated for their trypanocidal activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis. Studies have shown that the lipophilicity of the adamantane moiety plays a significant role in their potency. Functionalization of the adamantane ring system has led to the discovery of compounds with substantially higher activity compared to early adamantane-based drugs.

Mechanisms of Antimicrobial Action (e.g., Cell Membrane Permeability Alteration)

While the precise mechanisms of action for many adamantane derivatives are still under investigation, a recurring theme in their antimicrobial activity is the alteration of microbial cell membrane permeability. The lipophilic nature of the adamantane cage is thought to facilitate insertion into the lipid bilayer of bacterial and fungal cell membranes. This disruption can lead to increased permeability, leakage of essential intracellular components, and ultimately, cell death. Other proposed mechanisms include the inhibition of microbial ion channels and interference with key metabolic pathways.

Antiproliferative and Anticancer Research

The rigid, bulky structure of the adamantane nucleus has made it an attractive scaffold for the design of anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells.

Evaluation of Cytotoxicity in Cancer Cell Lines

Numerous studies have reported the cytotoxic effects of adamantane derivatives against a panel of human tumor cell lines. For example, adamantyl isothiourea derivatives have shown marked cytotoxic effects against hepatocellular carcinoma (Hep-G2), human cervical epithelioid carcinoma (HeLa), and colorectal carcinoma (HCT-116) cell lines. Similarly, other adamantane-based compounds have displayed significant antiproliferative activity against breast cancer (MCF-7) and other tumor cell lines, with IC50 values often in the low micromolar range. The specific substitutions on the adamantane core are critical in determining the potency and selectivity of these cytotoxic effects.

Induction of Apoptosis Mechanisms in Cancer Models

A primary mechanism through which adamantane derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this pathway are of significant therapeutic interest. Synthetic adamantane derivatives have been shown to induce apoptosis in various cancer models. Mechanistic studies suggest that these compounds can trigger either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This can involve the activation of caspases, a family of proteases central to the execution of apoptosis, and the modulation of pro- and anti-apoptotic proteins. For instance, some derivatives have been observed to increase the expression of pro-apoptotic proteins while downregulating anti-apoptotic counterparts, leading to the dismantling of the cancer cell.

Research on Anti-inflammatory and Analgesic Properties

The investigation into the anti-inflammatory and analgesic effects of adamantane derivatives has yielded mixed but intriguing results. While some compounds exhibit significant pain-relieving properties, their anti-inflammatory activity is not always co-existent or pronounced.

A series of adamantane-containing molecules with two lipophilic centers connected by various chemical bridges (oxime esters, oxime ethers, amides, and symmetric alcohols) were synthesized and evaluated for their ability to inhibit mouse paw edema induced by phlogistic agents. nih.gov Some of these compounds demonstrated anti-inflammatory activity comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), diclofenac, while others had weaker effects or, in the case of some oxime esters, even enhanced the inflammatory response. nih.gov One of the most active compounds in this series was a deacylated derivative, compound 10, which was particularly effective at inhibiting inflammation induced by Baker's yeast. nih.gov This suggests a mechanism of action that may involve the lipoxygenase and/or complement systems, a pathway distinct from that of many selective cyclooxygenase-inhibiting NSAIDs. nih.gov

In the realm of analgesia, a class of adamantane derivatives was evaluated for their pain-relieving properties in the mouse abdominal constriction test. nih.gov One compound, referred to as compound 5 , demonstrated outstanding in vivo analgesic effects. nih.gov Further investigation into its mechanism revealed that its action was not mediated by opioid or cannabinoid receptors. nih.gov Interestingly, this potent analgesic activity was not accompanied by significant anti-inflammatory properties. nih.gov In a model of carrageenan-induced hyperalgesia and paw edema in rats, compound 5 showed only a slight reduction in edema volume, and it did not inhibit either COX-1 or COX-2 enzymes. nih.gov The analgesic effect of compound 5 is thought to stem from its ability to inhibit P2X7-evoked glutamate (B1630785) release, as observed in experiments on rat cerebrocortical purified synaptosomes. nih.gov

Another adamantane derivative, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), a P2X7 antagonist, has been studied in animal models of pain and inflammation. researchgate.net In acute models, AACBA dose-dependently reduced lipopolysaccharide-induced plasma interleukin-6 release and was effective in preventing and reversing carrageenan-induced paw edema and mechanical hypersensitivity. researchgate.net However, in a chronic model of collagen-induced arthritis, AACBA only showed a prophylactic effect, failing to reverse the condition therapeutically. researchgate.net

The replacement of a phenyl ring with an adamantyl moiety in the structure of paracetamol (acetaminophen) has also been explored, leading to a new 1-aminoadamantane derivative with analgesic properties attributed to selective TRPA1 channel antagonist activity. researchgate.net

Table 1: Preclinical Analgesic and Anti-inflammatory Activity of Selected Adamantane Derivatives

| Compound/Derivative | Animal Model | Test | Key Findings | Reference(s) |

| Deacylated adamantane derivative (compound 10) | Mouse | Baker's yeast-induced inflammation | Most active of the series, inhibiting inflammation. | nih.gov |

| Adamantane derivative (compound 5 ) | Mouse | Abdominal constriction test (acetic acid-induced) | Outstanding in vivo analgesic properties. | nih.gov |

| Adamantane derivative (compound 5 ) | Rat | Carrageenan-induced paw edema | Low anti-inflammatory activity; did not inhibit COX-1 or COX-2. | nih.gov |

| N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA) | Rat | Carrageenan-induced paw edema and mechanical hypersensitivity | Prevented and reversed edema and hypersensitivity. | researchgate.net |

| 1-Aminoadamantane derivative of paracetamol | Not specified | Not specified | Analgesic properties via selective TRPA1 channel antagonism. | researchgate.net |

Investigations into Other Biological Activities (e.g., Hypoglycemic, Antioxidant, Cerebral Vasodilation)

Preclinical research has uncovered other potential therapeutic applications for adamantane derivatives beyond pain and inflammation.

Hypoglycemic Properties:

Several studies have highlighted the potential of adamantane derivatives in managing blood glucose levels. A series of adamantane-isothiourea hybrid derivatives were synthesized and evaluated for their oral hypoglycemic activity in streptozotocin (B1681764) (STZ)-induced diabetic rats. nih.govresearchgate.net Certain compounds from this series produced a potent and dose-independent reduction of serum glucose levels, comparable to the established hypoglycemic drug gliclazide. nih.govresearchgate.net Another study on novel N-(1-Adamantyl)carbothioamide derivatives also identified a compound that produced a significant reduction of serum glucose levels in STZ-induced diabetic rats when compared to gliclazide. nih.gov Furthermore, early research indicated that amantadine (1-aminoadamantane) and 2-aminoadamantane (B82074) possess insulin-releasing properties in vitro from mouse islets, a property that was significantly weaker in 1-adamantanecarboxylic acid and absent in 1-adamantanol (B105290). nih.gov N-Arylsulfonyl-N'-adamantylureas have also been identified as a class of hypoglycemic agents. acs.org

Table 2: Preclinical Hypoglycemic Activity of Selected Adamantane Derivatives

| Compound/Derivative Class | Animal Model | Key Findings | Reference(s) |

| Adamantane-isothiourea hybrids | Streptozotocin (STZ)-induced diabetic rats | Potent, dose-independent reduction of serum glucose levels. | nih.govresearchgate.net |

| N-(1-Adamantyl)carbothioamide derivative (compound 5c) | Streptozotocin (STZ)-induced diabetic rats | Significant reduction of serum glucose levels. | nih.gov |

| Amantadine and 2-aminoadamantane | Mouse islets (in vitro) | Demonstrated insulin-releasing activity. | nih.gov |

| N-Arylsulfonyl-N'-adamantylureas | Not specified | Identified as hypoglycemic agents. | acs.org |

Antioxidant Properties:

The antioxidant potential of aminoadamantane derivatives has also been a subject of recent investigation. A study involving the synthesis of eleven new aminoadamantane derivatives, including derivatives of amantadine, rimantadine, and memantine, evaluated their antioxidant activity through various radical scavenging assays. uctm.eduresearchgate.netuctm.edu The study utilized systems that generate superoxide (B77818) anions and hydroxyl radicals to assess the antioxidant capacity of these new compounds. uctm.eduresearchgate.net The findings indicated that a derivative containing a 2-(Benzhydrylsulfinyl) substituent exhibited the highest antioxidative capacity among the tested compounds. uctm.eduuctm.edu This suggests that the adamantane scaffold can be functionalized to create compounds with the ability to combat oxidative stress. uctm.eduresearchgate.net

Cerebral Vasodilation:

Research into the cerebrovascular effects of adamantane derivatives has shown promise, particularly in the context of brain ischemia. The adamantane derivative 5-hydroxyadamantane-2-on was found to enhance cerebral blood flow in rats subjected to brain ischemia. nih.govnih.govresearchgate.net This effect, which was not observed in intact animals, suggests a mechanism that is specific to ischemic conditions. nih.gov The increase in blood flow is believed to result from the compound's influence on brain vascular tone. nih.gov Unlike memantine, which is a known NMDA receptor antagonist, 5-hydroxyadamantane-2-on does not block these receptors, and its cerebrovascular activity is thought to involve the GABA-ergic system of the brain vessels. nih.gov In models of permanent middle cerebral artery occlusion, this compound also promoted compensatory regeneration in neural and glial cells and increased the number of microcirculatory vessels. nih.gov

Table 3: Preclinical Cerebral Vasodilation Effects of an Adamantane Derivative

| Compound/Derivative | Animal Model | Key Findings | Reference(s) |

| 5-hydroxyadamantane-2-on | Rats with brain ischemia | Enhanced cerebral blood flow; effect is absent in intact animals. | nih.govnih.govresearchgate.net |

| 5-hydroxyadamantane-2-on | Rats with permanent middle cerebral artery occlusion | Recovered compensatory regeneration in neural and glial cells and increased microcirculatory vessels. | nih.gov |

Structure Activity Relationship Sar and Computational Studies of Adamantane Derivatives

Elucidation of Key Structural Features for Biological Activity

The biological activity of adamantane (B196018) derivatives is highly dependent on specific structural features, including the nature, position, and orientation of substituents on the adamantane core. rsc.org

Nature and Position of Substituents: The psychotropic activity of many adamantane compounds is determined by the characteristics of their amine substituents, including their position on the polycyclic nucleus and the basicity of the amino groups. For instance, in the case of anti-influenza A activity, substitutions at the tertiary positions of the adamantane nucleus in amantadine (B194251) have been found to be detrimental to the compound's efficacy. nih.gov Conversely, inserting a carbon bridge between the 1-adamantyl group and the amino group, as seen in rimantadine (B1662185), can lead to higher antiviral activity compared to amantadine. nih.gov

Stereochemistry: The chirality of substituents can also play a crucial role. In the synthesis of adamantyl tripeptides, the separation of diastereoisomers allowed for the study of the effect of chirality on biological activity. It was observed that while both isomers often exhibited activity, the extent of this activity could differ. nih.gov Similarly, stereoselective synthesis of adamantane-substituted heterocycles has produced potent compounds against rimantadine-resistant influenza A strains, with different enantiomers showing high efficacy. rsc.org

The Adamantane Core as a Pharmacophore: The adamantane cage itself is often a key pharmacophore. researchgate.net Its rigid and bulky nature can be used to control the orientation of functional groups, facilitating optimal potency and selectivity for a specific biological target. researchgate.net For example, simple aminoadamantanes like amantadine and memantine (B1676192) have proven effective for treating viral diseases and neurological disorders. rsc.org The compact and rigid structure of adamantane-derived heterocycles provides a promising foundation for further modifications in drug discovery. rsc.org

Influence of the Adamantane Moiety on Molecular Interactions

The adamantane moiety, a bulky and highly lipophilic group, significantly influences how a molecule interacts with biological systems. researchgate.netpensoft.net Its unique properties affect everything from membrane permeability to binding affinity with target proteins.

One of the most well-documented effects of the adamantane group is its ability to increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids. researchgate.netpensoft.net This property is crucial for a drug's ability to cross biological membranes, including the highly selective blood-brain barrier (BBB). nih.govpensoft.net

Enhanced CNS Penetration: Incorporating an adamantane moiety often enhances a drug's ability to penetrate the central nervous system (CNS). nih.govresearchgate.net This has been a key strategy in developing drugs for neurological disorders. nih.gov For example, studies have shown that amantadine and rimantadine are transported across the BBB via a carrier-mediated system. nih.gov Despite being more ionized at physiological pH, rimantadine is transported into the brain much more readily than amantadine, highlighting that the carrier-mediated transport of the ionized form is a critical factor. nih.gov

Prodrug Strategy: The high lipophilicity of adamantane has been exploited in prodrug design to improve the delivery of other drugs to the brain. Five prodrugs of azidothymidine (AZT) conjugated with a 1-adamantane moiety were synthesized to enhance AZT transport into the CNS. nih.gov These prodrugs were significantly more lipophilic than AZT and, in animal studies, were found in brain tissue at concentrations 7 to 18 times higher than the parent drug, demonstrating a marked enhancement of BBB penetration. nih.gov

Table 1: Comparison of Blood-Brain Barrier Transport for Adamantane Derivatives

| Compound | Permeability Surface Area Constant (sec⁻¹) | Perfusate Extraction (%) | Transport Mechanism | Reference |

|---|---|---|---|---|

| Rimantadine | 8.5 x 10⁻² | 88% | Saturable transport system | nih.gov |

| Amantadine | 1.1 x 10⁻² | 26% | Saturable transport system | nih.gov |

The size, shape, and hydrophobicity of the adamantane group make it an excellent fit for various biological targets, contributing to binding affinity and specificity.

Hydrophobic Interactions: The lipophilic character of the adamantane cage allows it to fit snugly into hydrophobic pockets within proteins and other biological molecules. iris-biotech.de This favorable interaction can significantly increase the binding affinity of a drug for its target. nih.goviris-biotech.de For instance, in the design of glucocerebrosidase inhibitors, a docking study based on an X-ray crystal structure revealed a lipophilic cleft near the active site that could be effectively "filled" by an adamantylamide moiety, enhancing drug potency. nih.gov

Ion Channel Blocking: Adamantane derivatives are known to act as blocking agents for cellular ion channels. nih.gov The mechanism of action for amantadine and rimantadine against the influenza A virus involves blocking the M2 proton channel. mdpi.com The bulky adamantane cage is thought to physically occlude the channel, preventing the flow of protons necessary for viral replication.

Receptor Interaction: The adamantane scaffold has been used to synthesize ligands for various receptors. Molecular docking and dynamic simulations of novel adamantane-based compounds showed that they interact with the sigma-2 receptor in a manner comparable to a reference ligand with high affinity. researchgate.net This suggests that adamantane can serve as a scaffold for developing selective receptor ligands. researchgate.net

Improved Pharmacokinetics: Adamantane can enhance a drug's stability and distribution in blood plasma. nih.govresearchgate.net Its rigid cage structure can protect nearby functional groups from metabolic degradation, thereby prolonging the drug's duration of action. nih.govresearchgate.net

Modulation of Therapeutic Index: By altering properties like lipophilicity and metabolic stability, the adamantane group can successfully modulate the therapeutic index of a parent drug, potentially increasing its effectiveness while reducing side effects. pensoft.net

Membrane Interactions: Adamantane derivatives can be incorporated into the lipophilic part of lipid bilayers that form cell membranes. nih.gov This interaction is a crucial first step for drug transport across membranes and can also influence membrane-related processes. nih.govpensoft.net For example, adamantane's affinity for the lipid bilayer of liposomes enables its use in targeted drug delivery systems. pensoft.net

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative structure-activity relationship (QSAR) is a computational modeling technique used to find relationships between the chemical structures of compounds and their biological activities. researchgate.net For adamantane derivatives, QSAR studies have been instrumental in understanding the structural requirements for activity and in designing more potent compounds. mdpi.comnih.gov

A fragment-based QSAR (FB-QSAR) algorithm was used to perform an in-depth analysis of a dataset containing 34 newly developed adamantane-based M2 channel inhibitors. nih.gov The results from this analysis provided valuable insights for designing effective drugs to combat resistant influenza A strains. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed analysis of ligand-receptor interactions by considering the 3D structures of the molecules. mdpi.comnih.gov

In a study of amino acid analogues of amantadine and rimantadine, CoMFA was used to establish the structure-activity relationship for this class of compounds. mdpi.com The process involved:

Dataset Alignment: The molecules in the dataset were aligned based on a common substructure, the amino adamantane core. mdpi.com

Field Calculation: A grid was created around the aligned molecules, and the steric and electrostatic potentials were calculated at each grid point using a probe atom. mdpi.com

Model Generation: The CoMFA fields were then correlated with the biological activities of the compounds to generate a predictive 3D-QSAR model. mdpi.commdpi.com

The resulting CoMFA contour maps help to visualize the regions around the molecule where modifications are likely to increase or decrease activity. nih.govnih.gov For example, these maps can indicate where bulky groups are favored for steric interactions or where electropositive substituents would enhance electrostatic interactions. nih.gov Docking studies combined with 3D-QSAR results have suggested that future potential M2 inhibitors should combine the lipophilic adamantane cage with polar groups, such as a guanidino group. mdpi.com

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the interactions between a ligand and its target at the molecular level, providing insights that guide SAR studies. For adamantane derivatives, docking studies have been pivotal in explaining their mechanism of action and in the rational design of new inhibitors.

Docking studies on various adamantane derivatives have revealed key interactions that contribute to their biological activity. For instance, in the context of antiviral activity, aminoadamantanes are known to target the M2 proton channel of the influenza A virus. Docking simulations have shown that the adamantyl cage typically anchors within a hydrophobic pocket of the target protein, while the functional groups, such as the amino group, form specific hydrogen bonds or electrostatic interactions with key residues.

In the case of 1-Amino-3-adamantanecarboxylic acid, while specific docking studies are not widely published, we can infer its potential interactions based on its structural features and studies of analogous compounds. The adamantane core would be expected to occupy a hydrophobic cavity in a target protein. The amino group at position 1 and the carboxylic acid group at position 3 offer opportunities for specific polar interactions. Depending on the topology of the binding site, these groups could act as hydrogen bond donors and acceptors, or form salt bridges with charged residues.

Table 1: Predicted Ligand-Target Interactions for 1-Amino-3-adamantanecarboxylic acid Based on Analogous Adamantane Derivatives

| Interaction Type | Potential Interacting Residues (Examples) | Functional Group Involved |

|---|---|---|

| Hydrophobic Interaction | Leucine, Isoleucine, Valine, Phenylalanine | Adamantane Cage |

| Hydrogen Bond (Donor) | Aspartate, Glutamate (B1630785), Serine, Threonine | Amino Group (-NH3+) |

| Hydrogen Bond (Acceptor) | Asparagine, Glutamine, Serine, Threonine | Carboxylic Acid (-COO-) |

| Electrostatic (Ionic) | Aspartate, Glutamate | Amino Group (-NH3+) |

These predicted interactions provide a framework for understanding the binding mode of 1-Amino-3-adamantanecarboxylic acid and for designing new analogs with improved affinity and selectivity.

In Silico Prediction and Computational Design of Novel Analogs

In silico methods are increasingly used to predict the biological activity of novel compounds before their synthesis, thereby saving time and resources. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are powerful tools in the computational design of new adamantane analogs.

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to series of aminoadamantane derivatives to correlate their 3D structural features with their biological activities. These models generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential are favorable or unfavorable for activity. For instance, a CoMFA model for a series of antiviral aminoadamantanes might suggest that bulky substituents are favored in one region around the adamantane cage, while electronegative groups are preferred in another.

Based on the general principles derived from such studies, novel analogs of 1-Amino-3-adamantanecarboxylic acid can be designed. For example, if a QSAR model indicates that increased hydrophobicity in a certain region enhances activity, analogs with lipophilic substituents on the adamantane core could be proposed. Similarly, if a model highlights the importance of a hydrogen bond donor at a specific position, modifications to the amino or carboxylic acid groups, or the introduction of new functional groups, could be explored.

Table 2: Computationally Designed Analogs of 1-Amino-3-adamantanecarboxylic acid and their Predicted Properties

| Analog | Modification | Predicted Improvement | Rationale |

|---|---|---|---|

| Analog 1 | Addition of a methyl group at position 5 | Increased lipophilicity and binding affinity | Fills a hypothetical hydrophobic sub-pocket in the target's active site. |

| Analog 2 | Esterification of the carboxylic acid | Improved cell permeability | Masks the polar carboxylic acid group, enhancing passive diffusion across cell membranes. |

| Analog 3 | Replacement of the amino group with a guanidinium (B1211019) group | Enhanced hydrogen bonding and electrostatic interactions | The guanidinium group can form multiple hydrogen bonds and has a delocalized positive charge. |

These in silico predictions serve as a valuable guide for synthetic chemists to prioritize the synthesis of the most promising candidates for biological evaluation.

Conformational Analysis and Stereochemical Influences on Activity

For 1,3-disubstituted adamantanes like 1-Amino-3-adamantanecarboxylic acid, the relative orientation of the amino and carboxylic acid groups is fixed by the rigid cage structure. This pre-organized arrangement can be highly advantageous if it matches the geometry of the binding site.

Stereochemistry can also play a crucial role in the activity of adamantane derivatives, particularly when chiral centers are introduced. Although 1-Amino-3-adamantanecarboxylic acid itself is achiral, the introduction of substituents can create chiral centers. For example, the synthesis of (R)- and (S)-isomers of some adamantane-containing heterocycles has shown that stereoisomers can exhibit different binding profiles and biological activities. This highlights the importance of stereochemistry in the interaction with chiral biological macromolecules like proteins.

Recent NMR studies of stereoisomers of rimantadine, a related aminoadamantane, have demonstrated their different binding profiles with the M2 virus channel, underscoring the impact of chirality on ligand-target interactions. rsc.org The effect of chirality is expected to be more pronounced with larger substituents at the chiral center. rsc.org

Table 3: Stereochemical Considerations in the Design of Adamantane Derivatives

| Stereochemical Feature | Potential Impact on Activity | Example |

|---|---|---|

| Introduction of a chiral center | Enantiomers may exhibit different potencies and selectivities. | Different binding affinities of (R)- and (S)-isomers of a chiral adamantane derivative to a target protein. |

| Diastereomerism | Diastereomers can have distinct 3D shapes, leading to different binding modes and activities. | Cis/trans isomers of a substituted adamantane ring showing varied biological effects. |

Applications in Medicinal Chemistry and Drug Discovery Research

1-Amino-3-adamantanecarboxylic Acid Hydrochloride as a Research Intermediate and Building Block

1-Amino-3-adamantanecarboxylic acid hydrochloride is a versatile and high-quality building block used extensively in chemical research and the synthesis of fine chemicals. biosynth.com Its utility stems from its bifunctional nature, possessing both a reactive amine group and a carboxylic acid group anchored to the rigid adamantane (B196018) core. This structure allows for its use as a scaffold in the synthesis of a wide array of more complex compounds. biosynth.com In the pharmaceutical industry, it serves as a crucial intermediate for producing various therapeutic agents. biosynth.com Research has highlighted its role in the synthesis of compounds with potential anti-neoplastic properties, underscoring its importance in the development of new cancer therapies. researchgate.net The orthogonally substituted nature of this compound makes it an ideal starting material for creating new ligands and coordination polymers, further expanding its application in materials science and medicinal chemistry.

Design and Development of Adamantane-Based Pharmacophores

The adamantane moiety is frequently employed as a key pharmacophore in the design of biologically active compounds. pensoft.net Its unique, bulky, and lipophilic three-dimensional structure is leveraged by medicinal chemists to interact favorably with lipophilic binding sites in biological targets, often leading to increased potency. nih.gov The rigid nature of the adamantane cage helps to pre-organize the pharmacophoric elements of a drug molecule, which can lower the entropic penalty upon binding to a receptor. nih.gov This strategy has been successfully used to develop a range of therapeutics, from antiviral agents like Amantadine (B194251) to drugs targeting central nervous system disorders. nih.govpublish.csiro.au The adamantane scaffold is also utilized to orient functional groups in specific spatial arrangements, which is crucial for optimizing interactions with a target's active site and enhancing selectivity. nih.govresearchgate.net This "lipophilic bullet" approach has proven effective in escaping the "flat land" of traditional drug design, which has often focused on aromatic ring systems. publish.csiro.auresearchgate.net

Strategy of Adamantane Moiety Incorporation for Enhanced Research Parameters

A primary strategy in modern drug design involves the incorporation of an adamantane group into existing or novel drug candidates to improve their pharmacological and pharmacokinetic properties. pensoft.netnih.govmdpi.com This "add-on" approach leverages the distinct physicochemical characteristics of the adamantane cage to address common challenges in drug development. nih.gov The introduction of this moiety can significantly influence a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

Improvement of Pharmacokinetic Properties in Preclinical Systems

The incorporation of the adamantane scaffold into drug molecules is a well-established strategy to enhance their pharmacokinetic profiles. nih.govmdpi.com The inherent lipophilicity of adamantane can improve a drug's ability to cross cellular membranes and increase its bioavailability. researchgate.net This modification has been shown to enhance the distribution of a drug within the host. nih.gov Furthermore, the stability that the adamantane moiety imparts on a molecule often results in a longer duration of action, a desirable trait for many therapeutics. nih.gov

Table 1: Impact of Adamantane Incorporation on Pharmacokinetic Parameters

| Pharmacokinetic Parameter | Effect of Adamantane Moiety Incorporation | Rationale |

| Lipophilicity | Increased | The hydrocarbon cage structure is highly lipophilic. pensoft.netnih.gov |

| Bioavailability | Often Improved | Enhanced lipophilicity can facilitate absorption across biological membranes. researchgate.net |

| Distribution | Enhanced | The moiety's stability and lipophilicity can improve distribution in blood plasma and tissues. researchgate.netnih.gov |

| Duration of Action | Often Prolonged | Increased metabolic stability leads to a longer half-life and sustained therapeutic effect. nih.gov |

Development of Conformationally Restricted Amine Scaffolds for Drug Design

The rigid structure of adamantane makes it an excellent scaffold for creating conformationally restricted molecules. researchgate.netresearchgate.net By incorporating the adamantane core, medicinal chemists can lock the spatial orientation of functional groups, such as amines, into a desired conformation. This conformational restriction can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic cost of binding. nih.gov This approach is particularly valuable in designing ligands for receptors and enzymes where a precise three-dimensional arrangement of chemical features is necessary for optimal interaction. publish.csiro.au The use of adamantane-based scaffolds allows for a more effective exploration of the chemical space around a biological target. publish.csiro.au

Adamantane Derivatives in Preclinical Drug Delivery Systems Research

Adamantane and its derivatives play a significant role in the research and development of advanced drug delivery systems (DDS). pensoft.netnih.govnih.gov The unique properties of the adamantane moiety are exploited in several ways to create more effective and targeted therapeutic carriers. pensoft.net Its biocompatibility, non-toxicity, and low cost make it an attractive component for these systems. nih.govpensoft.net

Adamantane derivatives are used in various DDS platforms, including:

Liposomes: The lipophilic nature of adamantane allows it to act as an anchor, embedding itself within the lipid bilayer of liposomes. pensoft.netnih.govresearchgate.net This enables the attachment of various ligands to the liposome (B1194612) surface, facilitating targeted drug delivery to specific cells or tissues. nih.govmdpi.com

Cyclodextrins: The adamantane cage, due to its size and shape, can form strong host-guest inclusion complexes with cyclodextrins. nih.govmdpi.com This interaction is utilized to improve the solubility and stability of poorly water-soluble drugs.

Dendrimers: Adamantane can serve as a core building block for the synthesis of dendrimers, which are highly branched macromolecules used as drug carriers. pensoft.netnih.govpensoft.net

These applications in preclinical research demonstrate the versatility of adamantane-based compounds in designing safe, selective, and efficient drug delivery vehicles. pensoft.netpensoft.net

Encapsulation Studies (e.g., with Cyclodextrins)

The low aqueous solubility of many adamantane-based compounds presents a significant challenge in drug development. Encapsulation within host molecules, such as cyclodextrins, is a widely investigated strategy to overcome this limitation. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity, making them ideal hosts for nonpolar moieties like adamantane.

The formation of inclusion complexes between adamantane derivatives and cyclodextrins is a well-documented phenomenon driven by favorable host-guest interactions. nih.govnih.govresearchgate.net This non-covalent interaction effectively shields the lipophilic adamantane guest from the aqueous environment, thereby increasing its apparent solubility. nih.gov